Comparative Cellular Potency: TA‑316 Exhibits Sub‑Nanomolar EC50 in UT‑7/TPO Cells, Exceeding Recombinant TPO and Eltrombopag by Over 5‑ and 180‑Fold, Respectively
In a direct head‑to‑head proliferation assay using the TPO‑dependent human leukaemia cell line UT‑7/TPO, TA‑316 demonstrated an EC50 of 0.3 ± 0.03 ng/mL. This represents a 5.3‑fold increase in potency relative to recombinant human TPO (rhTPO; EC50 = 1.6 ± 0.17 ng/mL) and a 184‑fold increase relative to the clinically approved small‑molecule CMA eltrombopag (EC50 = 55.3 ± 5.04 ng/mL) [REFS‑1].
| Evidence Dimension | Proliferation EC50 in UT‑7/TPO cells |
|---|---|
| Target Compound Data | 0.3 ± 0.03 ng/mL |
| Comparator Or Baseline | rhTPO: 1.6 ± 0.17 ng/mL; eltrombopag: 55.3 ± 5.04 ng/mL |
| Quantified Difference | 5.3‑fold more potent than rhTPO; 184‑fold more potent than eltrombopag |
| Conditions | UT‑7/TPO cell proliferation assay; 4‑day incubation; concentration range 0.01–1000 ng/mL |
Why This Matters
The substantially lower EC50 of TA‑316 enables the use of reduced compound concentrations in cell‑based assays, minimising potential off‑target effects and reducing reagent costs per experiment.
- [1] Aihara A, Koike T, Abe N, et al. Novel TPO receptor agonist TA‑316 contributes to platelet biogenesis from human iPS cells. Blood Adv. 2017;1(7):468‑476. View Source
